molecular formula C15H19N7 B2752495 N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1334374-03-6

N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

Cat. No.: B2752495
CAS No.: 1334374-03-6
M. Wt: 297.366
InChI Key: FPXRMEXXWIDWJU-UHFFFAOYSA-N
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Description

N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

It is known that [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been studied for their anti-gastric cancer effects . Therefore, it’s plausible that this compound may target certain proteins or enzymes involved in gastric cancer pathways.

Mode of Action

It is known that [1,2,3]triazolo[4,5-d]pyrimidine derivatives exhibit anti-proliferative effects . This suggests that the compound may interact with its targets to inhibit cell proliferation, a common strategy in cancer therapeutics.

Result of Action

It is known that [1,2,3]triazolo[4,5-d]pyrimidine derivatives exhibit anti-proliferative effects , suggesting that this compound may inhibit cell proliferation, leading to a decrease in tumor growth.

Future Directions

The future of pyrimidine research is promising, with many novel pyrimidine derivatives being designed and developed for their therapeutic potentials . These compounds are valuable for medical applications and are expected to continue to play a significant role in the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the annulation of a triazole ring to a pyrimidine ring. One common method is the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases, followed by condensation with hydrazides under mild oxidation conditions using iron (III) chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of sec-butyl and p-tolyl groups enhances its lipophilicity and may improve its bioavailability and interaction with biological targets.

Properties

IUPAC Name

5-N-butan-2-yl-7-N-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7/c1-4-10(3)16-15-18-13(12-14(19-15)21-22-20-12)17-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H3,16,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXRMEXXWIDWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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